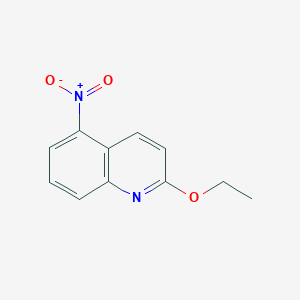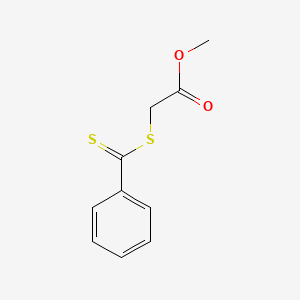
5-(1-Aminoethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phenol group, an aminoethyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. Engineered transaminases are employed to achieve high conversion rates and enantiomeric purity, making the process cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 5-(1-aminoethyl)-2-methoxy-, (S)-(9CI): The enantiomer of the compound, differing in the spatial arrangement of the aminoethyl group.
Phenol, 4-(1-aminoethyl)-2-methoxy-: A positional isomer with the aminoethyl group at the para position.
Phenol, 5-(1-aminoethyl)-3-methoxy-: Another positional isomer with the methoxy group at the meta position.
Uniqueness
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3 |
Clave InChI |
DZLWXRQGMAKTBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-bromophenyl)pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8609988.png)
![N-Cyano-N'-{2-[(2,4-dinitrophenyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B8609994.png)
![6,7-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B8609999.png)











